molecular formula C29H29BrN2O4 B12026814 4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12026814
M. Wt: 549.5 g/mol
InChI Key: PDIZRAINWNRUFT-IMVLJIQESA-N
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Description

4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C29H29BrN2O4 and a molecular weight of 549.469 g/mol . This compound is known for its unique structural features, which include a benzyloxy group, a bromophenyl group, and a dimethylaminoethyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzyloxy intermediate: This involves the reaction of 4-benzyloxy-2-methylphenylboronic acid with appropriate reagents under controlled conditions.

    Coupling with bromophenyl group: The intermediate is then coupled with a bromophenyl derivative using palladium-catalyzed cross-coupling reactions.

    Introduction of the dimethylaminoethyl group: This step involves the reaction of the intermediate with a dimethylaminoethyl reagent under suitable conditions.

    Cyclization and final modifications: The final step involves cyclization and any necessary modifications to obtain the desired compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize the reaction.

Scientific Research Applications

4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can be compared with similar compounds such as:

  • 4-[4-(Benzyloxy)-3-methylbenzoyl]-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
  • 4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
  • 4-[4-(Benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one

These compounds share similar structural features but differ in the position of substituents or the nature of the substituents. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C29H29BrN2O4

Molecular Weight

549.5 g/mol

IUPAC Name

(4E)-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H29BrN2O4/c1-19-16-23(36-18-20-8-5-4-6-9-20)12-13-24(19)27(33)25-26(21-10-7-11-22(30)17-21)32(15-14-31(2)3)29(35)28(25)34/h4-13,16-17,26,33H,14-15,18H2,1-3H3/b27-25+

InChI Key

PDIZRAINWNRUFT-IMVLJIQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC(=CC=C4)Br)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC(=CC=C4)Br)O

Origin of Product

United States

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